molecular formula C15H14O2 B1329708 2-Biphenylyl glycidyl ether CAS No. 7144-65-2

2-Biphenylyl glycidyl ether

Cat. No. B1329708
CAS RN: 7144-65-2
M. Wt: 226.27 g/mol
InChI Key: DNVXWIINBUTFEP-UHFFFAOYSA-N
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Patent
US04241088

Procedure details

Alternatively, the intermediates of the formula ##STR5## are allowed to react at reflux with an appropriate secondary amine to afford the corresponding tertiary amines of the formula R1 ? ##STR6## Those compounds then are allowed to react further with a molecular equivalent of the appropriate alkyl halide, sulphate or phosphate, to produce the instant compounds. For example, 1,2-epoxy-3-(2-phenylphenoxy)propane is allowed to react at reflux with methylisopropyl amine to afford the corresponding 1-(N-isopropyl-N-methylamino)-3-(2-phenylphenoxy)propan-2-ol. This compound then is allowed to react further with a molecular equivalent of methyl chloride to afford [3-(2-phenylphenoxy)-2-hydroxypropyl]isopropyldimethylammonium chloride.
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.P([O-])([O-])([O-])=O.[O:11]1[CH:13]([CH2:14][O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:12]1.[CH3:28][NH:29][CH:30]([CH3:32])[CH3:31]>>[CH:30]([N:29]([CH2:12][CH:13]([OH:11])[CH2:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:28])([CH3:32])[CH3:31]

Inputs

Step One
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1COC1=C(C=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce the instant compounds
CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C)CC(COC1=C(C=CC=C1)C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.